molecular formula C8H11NO2 B14362652 Methyl 2-isocyano-4-methylpent-2-enoate CAS No. 90179-14-9

Methyl 2-isocyano-4-methylpent-2-enoate

Cat. No.: B14362652
CAS No.: 90179-14-9
M. Wt: 153.18 g/mol
InChI Key: HNCDDKLNSFWATD-UHFFFAOYSA-N
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Description

Methyl 2-isocyano-4-methylpent-2-enoate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an isocyano group and a methyl group attached to a pent-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-isocyano-4-methylpent-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 2-bromo-4-methylpent-2-enoate with sodium cyanate in the presence of a suitable solvent. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and isolation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isocyano-4-methylpent-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyano group to an amine group.

    Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Methyl 2-isocyano-4-methylpent-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-isocyano-4-methylpent-2-enoate involves its interaction with molecular targets and pathways. The isocyano group is reactive and can form covalent bonds with nucleophiles, leading to various chemical transformations. The compound’s reactivity is influenced by its electronic structure and the presence of substituents.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methylpent-2-enoate
  • Methyl 2-isocyano-4-methylpentanoate

Uniqueness

Methyl 2-isocyano-4-methylpent-2-enoate is unique due to the presence of both an isocyano group and a methyl group on the pent-2-enoate backbone. This combination imparts distinct reactivity and properties compared to similar compounds.

Properties

CAS No.

90179-14-9

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

methyl 2-isocyano-4-methylpent-2-enoate

InChI

InChI=1S/C8H11NO2/c1-6(2)5-7(9-3)8(10)11-4/h5-6H,1-2,4H3

InChI Key

HNCDDKLNSFWATD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C(C(=O)OC)[N+]#[C-]

Origin of Product

United States

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